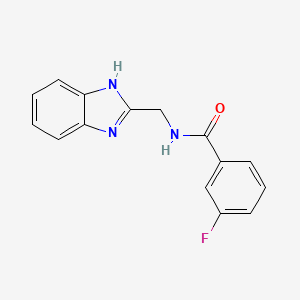
N-(1H-benzimidazol-2-ylmethyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-3-fluorobenzamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The presence of the benzimidazole ring in the structure of this compound contributes to its potential biological activities.
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-fluorobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like sulfur or cyanogen bromide . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1H-benzimidazol-2-ylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts microtubule formation and affects cell division .
Comparison with Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-3-fluorobenzamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide: This compound has a methyl group instead of a fluorine atom, which may affect its biological activity and chemical reactivity.
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide: The presence of a chlorine atom instead of fluorine can lead to different pharmacological properties and reactivity.
N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.
This compound is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C15H12FN3O |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H12FN3O/c16-11-5-3-4-10(8-11)15(20)17-9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
QEPGWMFPVDOYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















